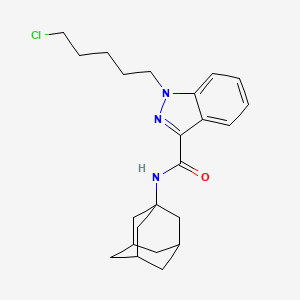

N-((3s,5s,7s)-adamantan-1-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide

Übersicht

Beschreibung

5-chloro AKB48: 5-chloro APINACA , is a synthetic cannabinoid that is structurally categorized as an indazole-based synthetic cannabinoid. It is an analytical reference material primarily used in forensic and research applications . The compound has a molecular formula of C23H30ClN3O and a molecular weight of 400.0 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Chlor-AKB48 beinhaltet die Reaktion von 1-Adamantylamin mit 5-Chlorpentylindazol-3-carbonsäurechlorid unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion von 5-Chlor-AKB48 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in spezialisierten Einrichtungen hergestellt, die internationale Standards wie ISO/IEC 17025 und ISO 17034 einhalten .

Analyse Chemischer Reaktionen

Alkylation of Indazole

The 5-chloropentyl side chain is introduced via nucleophilic substitution. A precursor indazole reacts with 1-chloro-5-bromopentane under basic conditions (e.g., K₂CO₃ in DMF):

This step proceeds via an S2 mechanism, with the indazole nitrogen acting as the nucleophile .

Carboxamide Formation

The adamantane-carboxamide group is attached using coupling reagents. The carboxylic acid derivative of adamantane reacts with the amine group of 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid via T3P (propylphosphonic anhydride) activation :

T3P promotes dehydration, forming the amide bond efficiently at elevated temperatures (120–160°C) .

Stability and Degradation Reactions

The compound’s stability is influenced by its functional groups:

Hydrolysis of the Carboxamide Bond

Under strongly acidic or basic conditions, the carboxamide bond hydrolyzes to yield adamantane-amine and indazole-carboxylic acid:

This reaction is slow under physiological pH but accelerates in extreme conditions .

Elimination of the Chloropentyl Chain

Heating in polar aprotic solvents (e.g., DMSO) induces β-elimination, forming a pentene derivative:

The bulky adamantane group sterically hinders this reaction, requiring higher activation energy compared to non-adamantane analogs .

Functional Group Reactivity

Comparative Reactivity with Structural Analogs

Data from the structurally similar compound 5c-Apinaca (CID 129514129) and STS-135 (CID 57404059) highlight:

-

Chlorine vs. Fluorine Substituents : The 5-chloropentyl chain undergoes slower hydrolysis than 5-fluoropentyl analogs due to weaker C-Cl bond polarity .

-

Indazole vs. Indole : Indazole’s fused benzene-pyrazole ring exhibits lower electrophilicity than indole, reducing susceptibility to oxidation .

Spectroscopic Characterization

Key analytical data for reaction monitoring:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-((3s,5s,7s)-adamantan-1-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide is C23H30ClN3O. Its structure features an adamantane core, which is known for its stability and unique three-dimensional shape, making it a valuable scaffold in drug design. The presence of the indazole moiety contributes to its biological activity, particularly in modulating cannabinoid receptors.

Synthetic Cannabinoid Research

This compound has been studied for its effects on cannabinoid receptors. Research indicates that compounds of this class can exhibit high affinity for CB1 and CB2 receptors, which are integral to the endocannabinoid system involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization .

Potential Therapeutic Uses

- Pain Management : Due to its interaction with cannabinoid receptors, this compound may offer potential as an analgesic agent. Studies have shown that synthetic cannabinoids can alleviate chronic pain conditions by modulating pain pathways .

- Neuroprotection : There is growing evidence that cannabinoids possess neuroprotective properties. Research suggests that this compound could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease due to its ability to reduce neuroinflammation .

- Anxiety and Depression : Synthetic cannabinoids have been investigated for their potential antidepressant and anxiolytic effects. The modulation of serotonin pathways alongside cannabinoid receptor activation may provide therapeutic avenues for mood disorders .

Safety Profile and Risks

While synthetic cannabinoids can offer therapeutic benefits, they also pose significant risks. Toxicological studies have indicated that compounds like this compound can lead to adverse effects including psychosis, anxiety, and cardiovascular issues when misused or consumed in high doses .

Analytical Methods for Detection

Recent analytical reports highlight the importance of developing reliable detection methods for synthetic cannabinoids in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for identifying these compounds in forensic toxicology .

Case Study 1: Neuropharmacology

A study conducted on the neuropharmacological effects of synthetic cannabinoids demonstrated that this compound exhibited significant anxiolytic effects in animal models. Behavioral assays indicated reduced anxiety-like behavior following administration of the compound .

Case Study 2: Toxicological Screening

In a forensic context, a case study involving the detection of synthetic cannabinoids highlighted the challenges faced by law enforcement agencies. Analytical reports confirmed the presence of this compound in multiple samples collected from suspected drug users. The findings emphasized the need for continuous monitoring and development of rapid testing methods .

Wirkmechanismus

The mechanism of action of 5-chloro AKB48 involves its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This interaction results in various pharmacological effects, including modulation of neurotransmitter release and alteration of physiological processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

AKB48 (APINACA): Eine strukturell ähnliche Verbindung, die ebenfalls als synthetisches Cannabinoid wirkt.

5F-AKB48 (5F-APINACA): Ein weiteres synthetisches Cannabinoid mit einem Fluoratom an der 5-Position anstelle von Chlor.

5Br-AKB48 (5Br-APINACA): Ein bromsubstituiertes Analog von AKB48.

Einzigartigkeit von 5-Chlor-AKB48: 5-Chlor-AKB48 ist aufgrund des Vorhandenseins eines Chloratoms an der 5-Position einzigartig, das seine Bindungsaffinität und pharmakologischen Wirkungen beeinflusst. Diese strukturelle Modifikation kann zu unterschiedlichen Wechselwirkungen mit Cannabinoidrezeptoren im Vergleich zu seinen Analogen führen, was möglicherweise zu unterschiedlichen pharmakologischen Profilen führt .

Biologische Aktivität

N-((3s,5s,7s)-adamantan-1-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide, commonly referred to as 5-chloro APINACA or 5c-Apinaca, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly as a potent agonist of cannabinoid receptors. This article provides a comprehensive overview of its biological properties, including its receptor interactions, pharmacological effects, and relevant case studies.

- Molecular Formula : C23H30ClN3O

- Molecular Weight : 399.9568 g/mol

- CAS Number : 2160555-52-0

- SMILES Notation : ClCCCCCn1nc(c2c1cccc2)C(=O)NC12C[C@@H]3CC@HCC@HC3

This compound functions primarily as an agonist at the cannabinoid receptors CB1 and CB2. Research indicates that it exhibits a higher affinity for the CB1 receptor compared to the CB2 receptor, which is characteristic of many synthetic cannabinoids. This selectivity suggests potential psychoactive effects similar to those observed with natural cannabinoids like THC.

Table 1: Receptor Binding Affinity

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| This compound | 0.54 | 2.30 |

Pharmacological Effects

Studies have demonstrated that 5-chloro APINACA can induce various biological effects consistent with cannabinoid receptor activation:

- Psychoactive Effects : Users report effects similar to those of THC, including euphoria and altered perception.

- Analgesic Properties : Animal models have shown that this compound can reduce pain perception through its action on cannabinoid receptors.

- Appetite Stimulation : Similar to natural cannabinoids, it may stimulate appetite.

Case Studies

Several case studies have documented the use and effects of this compound in both clinical and forensic settings:

Case Study 1: Forensic Toxicology

A forensic investigation reported the detection of 5-chloro APINACA in the urine of individuals exhibiting severe agitation and psychosis. Toxicological analysis confirmed its presence alongside other synthetic cannabinoids. The study highlighted the need for awareness regarding the potential risks associated with synthetic cannabinoids in recreational use .

Case Study 2: Clinical Observations

In a clinical setting, patients presenting with symptoms consistent with cannabinoid intoxication were found to have used products containing 5-chloro APINACA. Symptoms included tachycardia, hypertension, and altered mental status. These cases underscore the compound's potency and potential for adverse effects when misused .

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-1-(5-chloropentyl)indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O/c24-8-4-1-5-9-27-20-7-3-2-6-19(20)21(26-27)22(28)25-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGENBCKWDLSPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342105 | |

| Record name | 1-(5-Chloropentyl)-N-tricyclo(3.3.1.13,7)dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160555-52-0 | |

| Record name | 5c-Apinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Chloropentyl)-N-tricyclo(3.3.1.13,7)dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5C-APINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ7QK7R2SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.